4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde
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Overview
Description
4-{2-Oxa-5-azabicyclo[221]heptan-5-yl}thiophene-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the thiophene-2-carbaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique structure.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally similar compound used as a platform for synthesizing various derivatives.
5-Oxa-2-azabicyclo[2.2.2]octane:
Uniqueness
4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a bicyclic oxa-azabicycloheptane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c12-4-10-2-8(6-14-10)11-3-9-1-7(11)5-13-9/h2,4,6-7,9H,1,3,5H2 |
InChI Key |
NQYWOJMWSAPDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
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